

JNJ-28583113: A Technical Guide for Neuroinflammation Research

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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a key player in neuroinflammatory and oxidative stress pathways.^{[1][2][3]} This technical guide provides a comprehensive overview of **JNJ-28583113**, including its mechanism of action, in vitro efficacy, and detailed experimental protocols for its use in neuroinflammation studies. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations.

Core Compound Profile

JNJ-28583113 is a brain-penetrant small molecule that has been shown to effectively block TRPM2-mediated calcium influx.^{[1][3]} However, it is characterized by rapid in vivo metabolism, which has limited its application in systemic dosing for chronic in vivo studies.^{[1][2]}

Mechanism of Action

JNJ-28583113 exerts its effects by directly antagonizing the TRPM2 ion channel. TRPM2 is a non-selective cation channel activated by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS), leading to an influx of Ca^{2+} . This calcium influx is a critical signaling event in various pathological processes, including neuroinflammation and oxidative stress-induced cell

death. By blocking this channel, **JNJ-28583113** prevents the downstream consequences of TRPM2 activation.[\[1\]](#)[\[2\]](#) One of the key downstream effects of TRPM2 inhibition by **JNJ-28583113** is the modulation of Glycogen Synthase Kinase 3 (GSK-3) phosphorylation.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **JNJ-28583113**.

Table 1: In Vitro Potency of **JNJ-28583113**

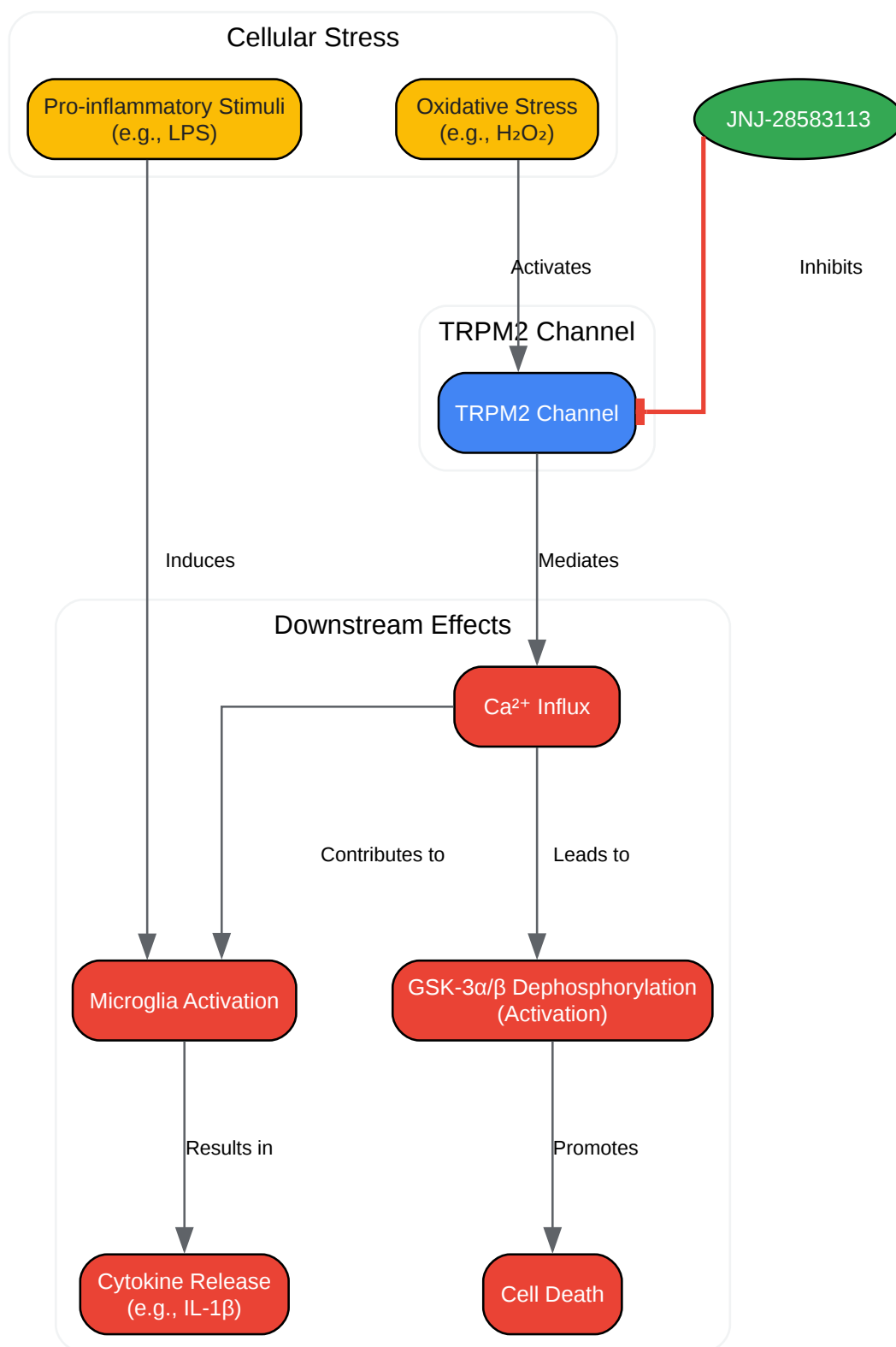
| Target | Cell Line | Assay Type | IC50 (nM) | Reference |
|------------------|-----------|-----------------------|-----------|---------------------|
| Human TRPM2 | HEK293 | Ca ²⁺ Flux | 126 ± 0.5 | [1] |
| Rat TRPM2 | HEK293 | Ca ²⁺ Flux | 25 | [4] |
| Chimpanzee TRPM2 | HEK293 | Ca ²⁺ Flux | 100 | [4] |

Table 2: Pharmacokinetic Properties of **JNJ-28583113**

| Species | Administration Route | Dose | Brain Concentration | Plasma Stability | Reference |
|---------|----------------------|----------|---------------------|---------------------|---------------------|
| Rat | Subcutaneous | 10 mg/kg | 400 ng/mL | Rapidly metabolized | [4] |

Signaling Pathways and Experimental Workflows

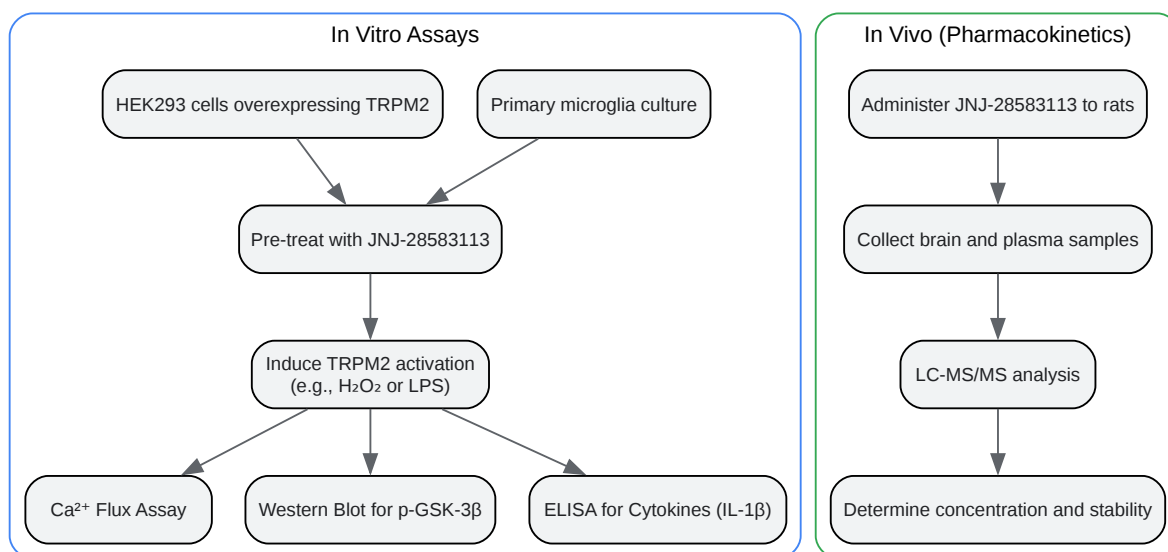
Signaling Pathway of TRPM2 Inhibition by **JNJ-28583113**



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Caption: Signaling pathway of TRPM2 activation and its inhibition by **JNJ-28583113**.

Experimental Workflow for Assessing JNJ-28583113 Efficacy



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Caption: Experimental workflow for evaluating **JNJ-28583113** in vitro and in vivo.

Detailed Experimental Protocols

Calcium (Ca²⁺) Flux Assay

- Cell Line: HEK293 cells stably overexpressing human TRPM2.
- Methodology:
 - Seed cells in a 96-well plate and allow to adhere.
 - Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

- Wash cells to remove excess dye.
- Add **JNJ-28583113** at desired concentrations and incubate for 30 minutes.
- Establish a baseline fluorescence reading using a plate reader.
- Add a TRPM2 agonist, such as H₂O₂ (e.g., 300 μM), to stimulate calcium influx.
- Measure the change in fluorescence intensity over time.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of **JNJ-28583113**.

Microglial Cytokine Release Assay (IL-1β)

- Cell Type: Primary mouse microglia or microglial cell lines (e.g., BV-2).
- Methodology:
 - Plate microglial cells in a 24-well plate and allow them to adhere.
 - Pre-treat the cells with various concentrations of **JNJ-28583113** for 1 hour.
 - Stimulate the microglia with a pro-inflammatory agent, such as lipopolysaccharide (LPS; e.g., 100 ng/mL), for 24 hours.
 - Collect the cell culture supernatant.
 - Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
 - Normalize cytokine levels to the total protein concentration of the cell lysates.

Western Blot for GSK-3β Phosphorylation

- Cell Line: HEK293 cells overexpressing human TRPM2.
- Methodology:

- Culture cells to 80-90% confluency.
- Pre-treat cells with **JNJ-28583113** (e.g., 10 μ M) for 1 hour.
- Stimulate with H_2O_2 (e.g., 300 μ M) for 10-30 minutes to induce dephosphorylation of GSK-3 β .
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against phospho-GSK-3 β (Ser9) and total GSK-3 β overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify band intensities using densitometry software and express the results as a ratio of phosphorylated to total GSK-3 β .

Conclusion

JNJ-28583113 is a valuable research tool for investigating the role of TRPM2 in neuroinflammation and oxidative stress. Its high potency and selectivity make it an excellent choice for in vitro studies aimed at elucidating the molecular mechanisms underlying these processes. While its pharmacokinetic profile presents challenges for in vivo applications, the detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate **JNJ-28583113** into their experimental designs and advance our understanding of TRPM2-mediated pathologies. Further optimization of its in vivo properties could unlock its potential as a therapeutic agent for a range of neurological disorders.^[1]

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References

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